4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound characterized by its imidazo[4,5-c]pyridine core structure. This compound features two chlorine substituents at positions 4 and 6, and a methyl group at position 1 of the imidazo ring. It is known for its significant biochemical interactions, particularly with enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways. The compound exhibits properties that suggest potential applications in cancer therapy due to its ability to interact with proteins involved in DNA repair and replication.
The synthesis of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 4,6-dichloro-2-aminopyridine with methyl isocyanate, leading to the formation of the imidazo[4,5-c]pyridine structure.
The reaction conditions are critical for achieving high yields and purity. For industrial production, optimization techniques such as the use of efficient catalysts and controlled reaction environments are employed. These methods ensure scalability while maintaining the integrity of the compound .
The molecular formula for 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine is C7H6Cl2N4. The compound features a unique arrangement of atoms that includes:
Key structural data includes:
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine can participate in various chemical reactions:
The mechanism by which 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine exerts its effects primarily involves its interaction with specific enzymes and proteins. It binds to the active sites of kinases and phosphatases, modulating their activity either by inhibition or activation. This modulation can influence various signaling pathways within cells, potentially leading to therapeutic effects in conditions such as cancer where these pathways are dysregulated .
The compound exhibits several notable physical properties:
Key chemical properties include:
The compound is classified as having high gastrointestinal absorption and is permeable to the blood-brain barrier. It has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2 but does not inhibit other CYP enzymes such as CYP2C19 or CYP3A4 .
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine has several scientific applications:
The compound 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine (CAS: 805316-72-7) represents a strategically functionalized derivative within the imidazopyridine heterocyclic system. Its systematic IUPAC name precisely defines the substitution pattern: the parent scaffold is 1H-imidazo[4,5-c]pyridine, modified by chlorine atoms at positions 4 and 6, a methyl group at the N1 nitrogen, and an amino group at position 7. This nomenclature follows the fusion numbering system where the pyridine ring is prioritized, with the imidazole fusion occurring between carbon atoms 4 and 5 of the pyridine ring [1] [3].
The molecular formula C₇H₆Cl₂N₄ corresponds to a molecular weight of 217.05 g/mol. Key structural identifiers include:
Structurally, the molecule features a planar, electron-deficient fused bicyclic system. The imidazo[4,5-c]pyridine core provides π-conjugation and hydrogen-bonding capabilities, while the substituents confer distinctive electronic and steric properties. The chlorine atoms (positions 4 and 6) are strong electron-withdrawing groups that significantly influence electron distribution, making adjacent carbon sites susceptible to nucleophilic substitution. The 7-amino group introduces a strong electron-donating character and hydrogen-bonding potential, creating electronic tension within the ring system. The N1-methyl group prevents tautomerism and sterically blocks this nitrogen from participating in coordination chemistry [3] [5].
Table 1: Structural Comparison with Parent Compound
Property | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine |
---|---|---|
CAS Number | 805316-72-7 | 887147-19-5 |
Molecular Formula | C₇H₆Cl₂N₄ | C₇H₅Cl₂N₃ |
Molecular Weight | 217.05 g/mol | 202.04 g/mol |
Hydrogen Bond Donors | 1 (NH₂) | 0 |
Key Functional Feature | Electron-donating amino group | Unsubstituted at C7 position |
Vibrational spectroscopy studies of imidazopyridines reveal characteristic absorption bands. For this scaffold, diagnostic IR bands include strong absorptions near 1614–1626 cm⁻¹ (C=N stretching), 1327–1367 cm⁻¹ (aromatic C-N stretching), and 636–644 cm⁻¹ (C-Cl stretching). The primary amino group exhibits symmetric and asymmetric N-H stretches between 3300–3500 cm⁻¹ [5].
Synthetic accessibility to this compound is currently limited, with major suppliers like Biosynth discontinuing production. Available quantities are typically restricted to research-scale batches (500mg-1g), reflecting challenges in synthesis or purification [3].
Chlorinated imidazopyridines emerged as privileged scaffolds in medicinal chemistry due to their balanced physicochemical properties and bioisosteric resemblance to purines. The historical development of 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine is embedded within broader explorations of halogenated nitrogen heterocycles. Early halogenated imidazopyridines focused on unsubstituted or minimally substituted systems. The strategic incorporation of chlorine atoms served dual purposes: blocking metabolic soft spots and modulating electronic properties to enhance target binding [2] [5] [7].
Significant interest in chlorinated imidazopyridines intensified with the discovery of their antiviral potential. Research on respiratory syncytial virus (RSV) fusion inhibitors revealed that chloro-substitutions at specific positions dramatically influenced antiviral potency. For instance, in imidazo[1,2-a]pyridine derivatives, introduction of chlorine at the 7-position (structurally analogous to the 6-position in the imidazo[4,5-c]pyridine system) yielded compounds with EC₅₀ values as low as 7 nM – a 4-fold improvement over non-chlorinated leads [2]:
Table 2: Influence of Substitution on Antiviral Activity in Imidazopyridine Derivatives
Compound | R₁ | R₂ | EC₅₀ (μM) vs RSV A Strain |
---|---|---|---|
Lead Compound | H | H | 0.028 |
8c | Cl | H | 0.422 |
8j | H | Cl | 0.007 |
The 7-amino modification in 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine represents a strategic advancement, introducing hydrogen-bonding capacity critical for interacting with biological targets. This aligns with broader medicinal chemistry strategies where amino-substituted heterocycles serve as key pharmacophores in kinase inhibitors and antiviral agents [5] [7]. The compound's potential as a synthetic intermediate stems from three reactive centers:
Research into similar scaffolds demonstrates their therapeutic relevance. Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide targeting the QcrB subunit of Mycobacterium tuberculosis cytochrome bc₁ complex, reached Phase II clinical trials, validating the pharmacophoric value of chloro-substituted imidazopyridines in infectious disease therapeutics [9]. The 4,6-dichloro-7-amino derivative positions itself as a structurally unique variant within this family, potentially offering novel interaction profiles for targeting enzymes like kinases or viral fusion proteins.
Synthetic routes to such compounds typically involve multi-step sequences starting from halogenated pyridine precursors. A representative approach involves cyclization of 4,6-dichloropyridine-3,5-diamine with appropriate carbonyl sources, followed by selective amination at the 7-position. Alternatively, the 7-amino group can be introduced via Buchwald-Hartwig amination of the corresponding 7-chloro precursor [3] [6]. These synthetic challenges contribute to the compound's limited commercial availability despite its promising chemical features.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7